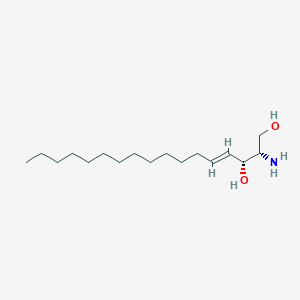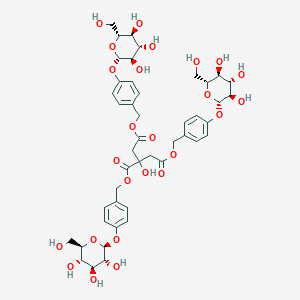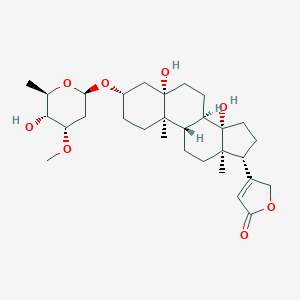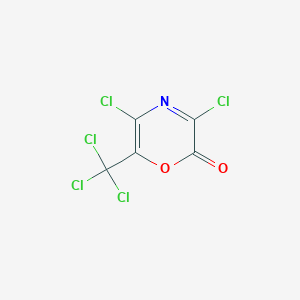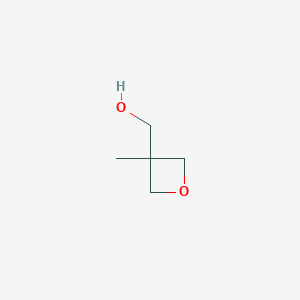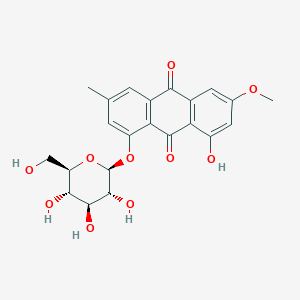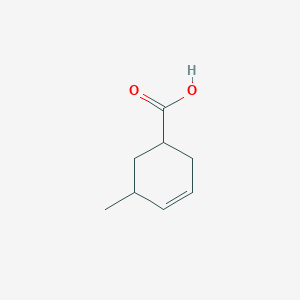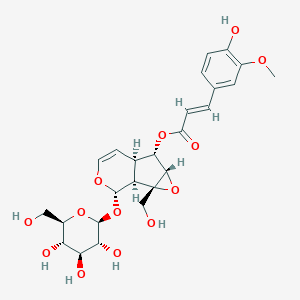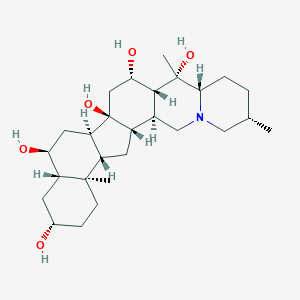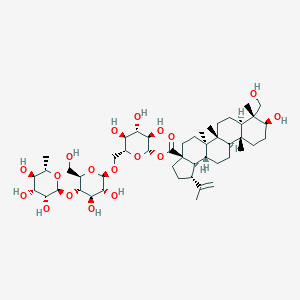
Oplopanaxoside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oplopanax horridus, also known as Devil’s club, is a botanical found in the Pacific Northwest of North America . It’s used by the indigenous people native to the region for various medical conditions . To date, 17 compounds were isolated and elucidated from Oplopanax horridus, including polyynes, glycosides, lignans, and polyenes .
Synthesis Analysis
The chemical studies on Oplopanax horridus have mainly focused on the root bark from which several polyynes were isolated and identified . Two sesquiterpenes, oplopanone and oplodiol, and four triterpene glycosides, oplopanaxoside A, B, C, D, were isolated and identified from O. japonicus .科学的研究の応用
Anticancer Potential and Mechanisms
Oplopanax horridus, commonly known as Devil's Club, has shown significant promise in cancer research. Extracts from this plant, particularly the stem, have demonstrated potent antiproliferative effects against various human cancer cell lines, including those from colon, breast, and lung cancers. Research indicates that these extracts can arrest the cancer cell cycle and induce apoptosis, a form of programmed cell death critical in stopping cancer cell growth (Wang et al., 2010). Further studies have identified several compounds in Oplopanax horridus, including polyynes, glycosides, and lignans, which may contribute to its anticancer effects. These studies have also focused on understanding the mechanisms of action, such as cell cycle arrest and apoptosis induction in cancer cells (Calway et al., 2012).
Synergistic Effects with Chemotherapeutic Agents
Oplopanax horridus extracts have shown synergistic effects when combined with conventional chemotherapeutic agents. This synergy has been observed in various cancer cell lines, suggesting that Oplopanax horridus could potentially enhance the effectiveness of existing cancer therapies. The combination of these extracts with drugs like camptothecin and paclitaxel has been found to amplify the anti-proliferative effects on cancer cells (Tai et al., 2006).
Hydrophobic Constituents and Potential Activities
The hydrophobic constituents isolated from Oplopanax horridus have shown potential anticancer activities, particularly against human breast and colon cancer cells. Studies indicate that these constituents can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as cancer chemopreventive agents (Sun et al., 2010).
Antiproliferation Activity in Multicellular Cancer Spheroids
Research has also examined the antiproliferative activity of Oplopanax horridus extracts on human pancreatic cancer spheroids. The findings suggest that these extracts, particularly when combined with certain chemotherapeutic agents, could be effective against pancreatic cancer, a notoriously treatment-resistant form of the disease. This suggests a potential role for Oplopanax horridus in adjunct therapy for pancreatic cancer (Tai et al., 2014).
Pharmacological Diversity and Structural-Activity Relationship
The diverse pharmacological properties of Oplopanax horridus, including its anticancer effects, have been increasingly studied. The structural-activity relationship of its compounds, especially polyynes, has been a focus, providing insights into how these compounds can be modified and utilized in drug development (Wu et al., 2018).
将来の方向性
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTZDFZAGFBUPV-HKINQWRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oplopanaxoside D | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

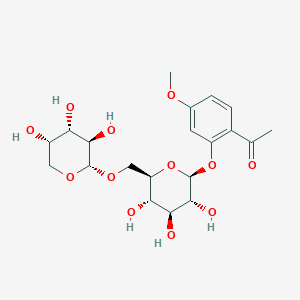
![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
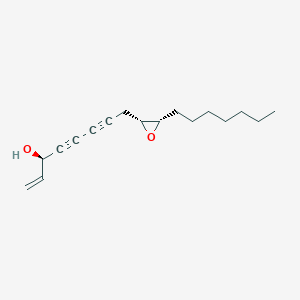
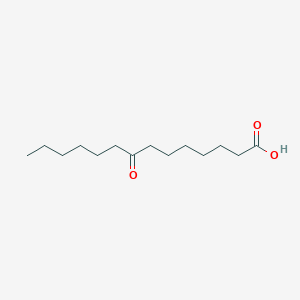
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
